
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid” is an impurity of Acotiamide, a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .
Molecular Structure Analysis
The molecular formula of “2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid” is C14H14N2O6S, and its molecular weight is 338.34 .Chemical Reactions Analysis
Thiazoles, including “2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .Physical And Chemical Properties Analysis
The molecular formula of “2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid” is C14H14N2O6S, and its molecular weight is 338.34 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Co-Crystal Formation 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is involved in the formation of complex chemical structures, such as co-crystals. A study detailed the formation of a 1:1 co-crystal with 2-amino-5-nitro-1,3-thiazole and 4-aminobenzoic acid, demonstrating the compound's capacity to engage in hydrogen bonding and construct non-centrosymmetric packing lattices. The study highlighted its potential applications in developing materials with specific molecular architectures D. Lynch, 2001.
Biological Activities The compound has also been found significant in the realm of biological activities. A variety of novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid exhibited good fungicidal and antivirus activities, showcasing the compound's relevance in developing new strategies for fungi and virus control Li Fengyun et al., 2015.
Antimicrobial Properties Derivatives of 2-aminothiazole, closely related to 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid, have displayed promising antimicrobial properties. Compounds synthesized using this moiety were effective against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibacterial agents P. Mhaske et al., 2011.
Eigenschaften
CAS-Nummer |
185106-01-8 |
|---|---|
Produktname |
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid |
Molekularformel |
C14H14N2O6S |
Molekulargewicht |
338.34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



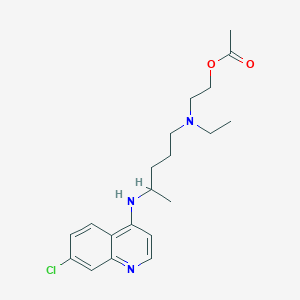

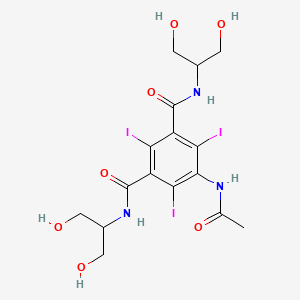
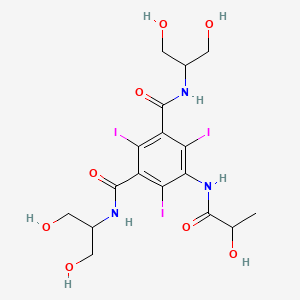
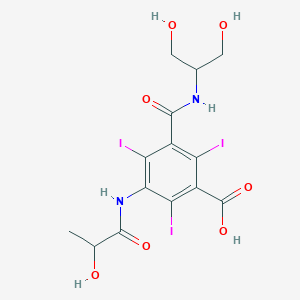
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)
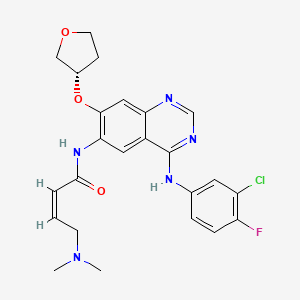
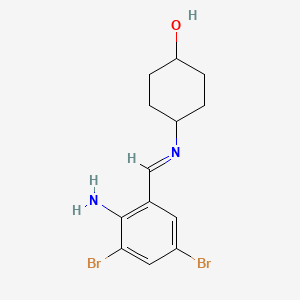

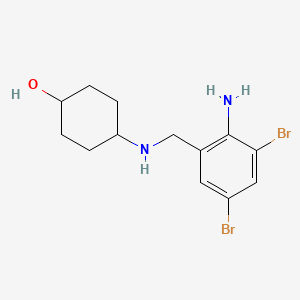
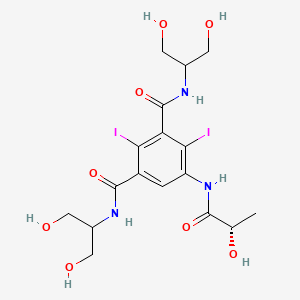
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)